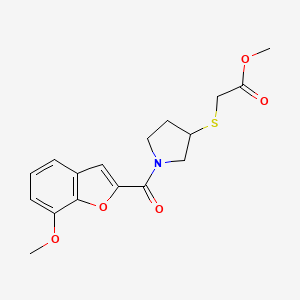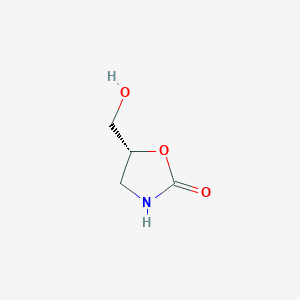
(E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as TTA-A2, is a chemical compound that has shown potential in various scientific research applications.
Mecanismo De Acción
(E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a selective agonist of the retinoic acid receptor-related orphan receptor alpha (RORα). RORα is a transcription factor that plays a role in regulating the expression of genes involved in various physiological processes, including metabolism, inflammation, and circadian rhythm. (E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to activate RORα and modulate the expression of its target genes.
Biochemical and Physiological Effects:
(E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism. (E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been shown to regulate the circadian rhythm and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its selectivity for RORα, which allows for specific modulation of RORα-mediated pathways. However, (E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the potential side effects of (E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide.
Direcciones Futuras
For (E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide research include investigating its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of (E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide and its effects on various physiological processes. Finally, the development of more water-soluble derivatives of (E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide could improve its potential as a therapeutic agent.
Métodos De Síntesis
(E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized by reacting 3-(3,4,5-trimethoxyphenyl)acrylic acid with 2-aminoethylthiophene in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
(E)-N-(2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its role in modulating the circadian rhythm and as a potential treatment for obesity.
Propiedades
IUPAC Name |
(E)-N-(2-thiophen-3-ylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-21-15-10-14(11-16(22-2)18(15)23-3)4-5-17(20)19-8-6-13-7-9-24-12-13/h4-5,7,9-12H,6,8H2,1-3H3,(H,19,20)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQNEORRQXYHDR-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B2460321.png)


![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2460325.png)
![3-[Tert-butyl(dimethyl)silyl]-1-cyclohexylprop-2-yn-1-ol](/img/structure/B2460327.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2460328.png)
![2-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2460329.png)



![1'-(2-ethylbenzo[d]thiazole-6-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2460337.png)